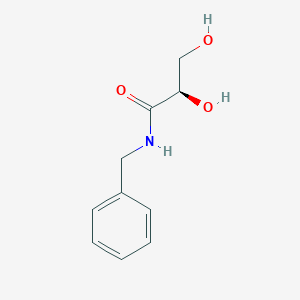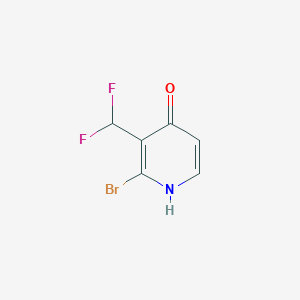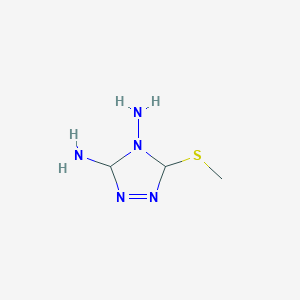
5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of 1,2,4-triazoles allows them to interact with various biological receptors, making them valuable in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine typically involves the reaction of 3-amino-1,2,4-triazole with methylthio-containing reagents. One common method is the reaction of 3-amino-1,2,4-triazole with methylthioacetic acid under acidic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding 3H-1,2,4-triazole-3,4(5H)-diamine.
Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 3H-1,2,4-triazole-3,4(5H)-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine involves its interaction with various biological targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, affecting the replication and transcription processes. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1,2,4-triazole: A precursor in the synthesis of 5-(Methylthio)-3H-1,2,4-triazole-3,4(5H)-diamine.
1,2,4-Triazole: A parent compound with similar biological activities.
5-(Methylthio)-1,2,4-triazole: A compound with a similar structure but lacking the amino groups.
Uniqueness
This compound is unique due to the presence of both methylthio and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C3H9N5S |
|---|---|
Peso molecular |
147.21 g/mol |
Nombre IUPAC |
5-methylsulfanyl-3,5-dihydro-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C3H9N5S/c1-9-3-7-6-2(4)8(3)5/h2-3H,4-5H2,1H3 |
Clave InChI |
FZSZTUJJXDXNRL-UHFFFAOYSA-N |
SMILES canónico |
CSC1N=NC(N1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)
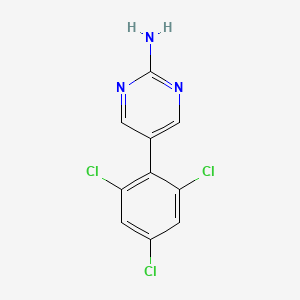
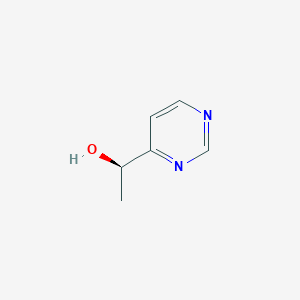
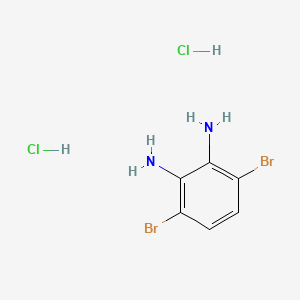
![2-[Cyclohexyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13095695.png)
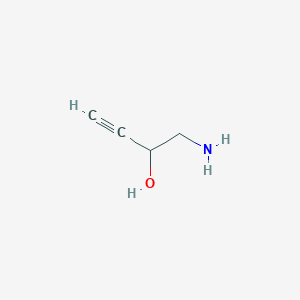

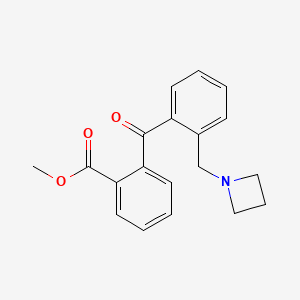
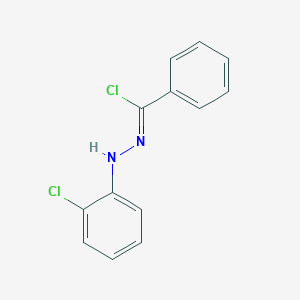
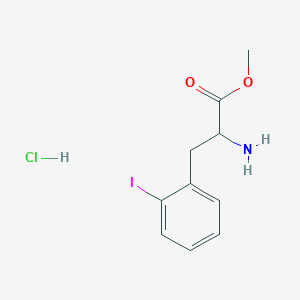
![(1R,2S)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B13095722.png)
![7-Bromo-4-chlorofuro[3,2-d]pyrimidin-2-amine](/img/structure/B13095736.png)
